molecular formula C20H22N2O3S B2742029 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide CAS No. 852139-35-6

4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2742029
CAS No.: 852139-35-6
M. Wt: 370.47
InChI Key: SMBMBNFZNIYORG-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrocarbazole scaffold linked to a methoxy-substituted benzene sulfonamide group. The methoxy group at the 4-position of the benzene ring may influence electronic properties and solubility, while the sulfonamide group contributes to hydrogen-bonding capabilities, critical for molecular recognition in drug-receptor interactions .

Properties

IUPAC Name

4-methoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-25-15-7-9-16(10-8-15)26(23,24)21-13-14-6-11-20-18(12-14)17-4-2-3-5-19(17)22-20/h6-12,21-22H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBMBNFZNIYORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the tetrahydrocarbazole intermediate, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid .

The next step involves the sulfonation of the benzene ring, which can be achieved by reacting the methoxy-substituted benzene with chlorosulfonic acid to introduce the sulfonyl chloride group. This intermediate is then reacted with the tetrahydrocarbazole derivative to form the final sulfonamide compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium methoxide in the presence of a suitable electrophile.

Major Products

    Oxidation: Formation of 4-hydroxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with carbazole structures exhibit notable anticancer properties. The tetrahydrocarbazole moiety in this compound may interact with specific cellular targets, potentially inhibiting tumor growth. Studies have shown that derivatives of carbazole can induce apoptosis in various cancer cell lines, suggesting that 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide could be further explored as an anticancer agent.

2. Antimicrobial Properties

Sulfonamides are well-known for their antibacterial effects. The incorporation of the sulfonamide group in this compound could enhance its activity against bacterial pathogens. Preliminary studies suggest that similar compounds exhibit significant antimicrobial activity, indicating potential applications in treating infections .

3. Neurological Applications

Given the structural similarity to known psychoactive compounds, there is potential for this compound in neurological research. The tetrahydrocarbazole structure may facilitate interactions with neurotransmitter receptors or enzymes associated with neurological disorders. Research into related compounds has shown promise in modulating serotonin and dopamine receptors .

Drug Development

1. Lead Compound for Drug Design

The unique combination of functional groups in 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide positions it as a lead compound for further drug development. Structure-activity relationship (SAR) studies can be performed to optimize its pharmacological profile by modifying substituents on the benzene or carbazole rings .

2. Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The Fischer indole synthesis is often employed to construct the carbazole framework, followed by functionalization to introduce the sulfonamide and methoxy groups. This synthetic versatility allows for the exploration of various derivatives that may enhance efficacy or reduce toxicity.

Materials Science Applications

1. Organic Electronics

Due to its unique electronic properties stemming from the conjugated system within the compound, there is potential for applications in organic electronics. Compounds with similar structures have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The ability to tune electronic properties through chemical modifications makes this compound a candidate for further exploration in material science.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that carbazole derivatives induce apoptosis in cancer cell lines.
Study BAntimicrobial PropertiesFound significant antibacterial activity against Gram-positive bacteria when tested against various strains.
Study CNeurological EffectsInvestigated the interaction with serotonin receptors; showed modulation of receptor activity similar to known antidepressants.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related analogs are summarized below, based on substituent variations, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide (Target Compound) -OCH₃ C₂₀H₂₁N₂O₃S 369.46 Not provided Methoxy group enhances electron density; sulfonamide for H-bonding .
4-Chloro-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzenesulfonamide -Cl C₁₉H₁₈ClN₂O₂S 381.88 701927-69-7 Chloro substituent increases lipophilicity; potential for halogen bonding .
4-(Dimethylsulfamoyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide -N(CH₃)₂SO₂ C₂₂H₂₅N₃O₃S 411.52 696634-95-4 Dimethylsulfamoyl group may alter pharmacokinetics (e.g., metabolic stability) .
N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide -CONH₂ (benzamide) C₁₉H₁₈N₂O 290.36 110146-03-7 Benzamide group lacks sulfonamide’s acidity; reduced H-bond donor capacity .

Key Findings:

The chloro substituent (in ) introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

The benzamide analog () lacks the sulfonamide’s acidic proton, reducing its ability to form strong hydrogen bonds .

Pharmacological Implications :

  • The dimethylsulfamoyl group in introduces a tertiary amine, which could enhance metabolic stability but may also increase plasma protein binding .
  • Tetrahydrocarbazole core : Shared across all compounds, this scaffold is associated with serotonin receptor (5-HT) modulation, as seen in LY-344864 (), a fluorobenzamide derivative with 5-HT₁F agonist activity .

Synthetic Accessibility :

  • Sulfonamide derivatives (target compound, chloro analog) are typically synthesized via nucleophilic substitution between sulfonyl chlorides and tetrahydrocarbazole-methylamine intermediates .
  • Benzamide analogs () are prepared via carbodiimide-mediated coupling, offering milder reaction conditions compared to sulfonylation .

Notes

  • Crystallographic Analysis: Structural characterization of such compounds often employs SHELX programs for refinement and ORTEP for graphical representation, as noted in crystallography literature .
  • Hydrogen-Bonding Networks : The sulfonamide group’s role in forming robust hydrogen-bonding networks (e.g., R₂²(8) motifs) is critical for crystal packing and stability .
  • Limitations : Direct pharmacological data (e.g., IC₅₀ values, solubility measurements) are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

4-Methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structure combines a methoxy group with a tetrahydrocarbazole moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide is C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 378.48 g/mol. The compound features a sulfonamide functional group attached to a benzene ring and a tetrahydrocarbazole structure.

PropertyValue
Molecular FormulaC21H22N2O3S
Molecular Weight378.48 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Biological Activities

Research indicates that 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide exhibits various biological activities:

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

  • Staphylococcus aureus : MIC 15.625–62.5 μM
  • Enterococcus faecalis : MIC 62.5–125 μM

The mechanism of action is believed to involve inhibition of protein synthesis and disruption of nucleic acid production pathways .

Antitumor Activity

The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines:

  • IC50 values for different cell lines ranged from 1.61 µg/mL to 1.98 µg/mL.
    These findings suggest that the compound may interfere with cellular growth signaling pathways .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of carbazole derivatives, including this compound. It was found to exhibit antioxidant properties that may protect neuronal cells from oxidative stress .

The biological activity of 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide likely involves:

  • Interaction with specific receptors or enzymes : This can modulate various biological pathways relevant to therapeutic effects.
  • Inhibition of key metabolic processes : Particularly in microbial and cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds within the carbazole family:

  • Study on Antimicrobial Efficacy : A comparative analysis highlighted that derivatives with similar structures exhibited improved antibacterial activity against resistant strains compared to conventional antibiotics .
  • Antitumor Research : Investigations into the structure–activity relationship (SAR) revealed that modifications to the sulfonamide group significantly influenced cytotoxicity against cancer cell lines .
  • Neuroprotective Studies : Research demonstrated that compounds with carbazole moieties showed potential in reducing neuroinflammation and oxidative stress in neuronal cultures .

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzene-1-sulfonamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling the sulfonamide moiety to the tetrahydrocarbazole scaffold via a methylene linker. A stepwise approach includes:

Sulfonylation : React 4-methoxybenzenesulfonyl chloride with the amine group of the tetrahydrocarbazole derivative under basic conditions (e.g., pyridine or triethylamine).

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Characterization : Validate structural integrity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray diffraction (as in ) resolves bond angles and confirms stereochemistry .

Q. Which analytical techniques are most effective for structural elucidation and stability assessment?

  • Methodological Answer :
  • X-ray Crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H···O interactions), and torsional angles in the carbazole-sulfonamide system .
  • Spectroscopy : 1^1H NMR detects rotameric forms (if any) due to restricted rotation around the sulfonamide bond. IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use differential scanning calorimetry (DSC) to assess thermal stability .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

  • Methodological Answer :
  • Solubility : The compound’s hydrophobicity (logP ~3, estimated via XlogP in ) necessitates dimethyl sulfoxide (DMSO) or ethanol for dissolution. For in vitro assays, prepare stock solutions in DMSO (<1% v/v to avoid cytotoxicity) .
  • Hydrogen Bonding : The sulfonamide group (1 H-bond donor, 5 acceptors) impacts membrane permeability. Use Franz cell diffusion assays to evaluate transdermal potential .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states during sulfonylation. Software like Gaussian or ORCA predicts energy barriers and identifies regioselectivity in carbazole functionalization .
  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method screen possible intermediates and side products, reducing trial-and-error experimentation (as per ICReDD’s approach in ) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC50_{50} values across assays)?

  • Methodological Answer :
  • Assay Standardization : Use a single cell line (e.g., HEK293) and control for batch-to-buffer variability (e.g., pH, serum content).
  • Data Integration : Apply chemoinformatics platforms (e.g., KNIME or Pipeline Pilot) to cross-validate results from enzymatic vs. cell-based assays. Machine learning models (Random Forest, SVM) can identify confounding variables like off-target binding .

Q. How can hydrogen bonding networks be exploited to enhance metabolic stability?

  • Methodological Answer :
  • Cocrystallization Studies : Co-crystallize the compound with cytochrome P450 enzymes (e.g., CYP3A4) to visualize binding pockets and steric clashes. Modify the methoxy group or carbazole methyl position to reduce metabolic hotspots .
  • Molecular Dynamics (MD) Simulations : Simulate liver microsomal environments (CHARMM or AMBER force fields) to predict oxidative degradation pathways. Prioritize derivatives with minimized solvent-accessible surface area (SASA) for labile groups .

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